molecular formula C8H10ClN3O B7784621 2-chloro-{N}'-hydroxy-4,6-dimethylpyridine-3-carboximidamide

2-chloro-{N}'-hydroxy-4,6-dimethylpyridine-3-carboximidamide

Cat. No.: B7784621
M. Wt: 199.64 g/mol
InChI Key: HDUZZLNAPWPDSW-UHFFFAOYSA-N
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Description

Compound “2-chloro-{N}'-hydroxy-4,6-dimethylpyridine-3-carboximidamide” is a chemical entity with significant applications in various scientific fields. It is known for its unique structural properties and reactivity, making it a valuable compound in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “2-chloro-{N}'-hydroxy-4,6-dimethylpyridine-3-carboximidamide” involves a series of chemical reactions that require precise conditions. The typical synthetic route includes the reaction of specific precursors under controlled temperature and pressure conditions. The use of catalysts and solvents is often necessary to facilitate the reaction and achieve high yields.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. The process involves the optimization of reaction parameters to ensure consistent quality and purity of the final product. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the compound from impurities.

Chemical Reactions Analysis

Types of Reactions: Compound “2-chloro-{N}'-hydroxy-4,6-dimethylpyridine-3-carboximidamide” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups within the compound’s structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, often in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Nucleophilic or electrophilic reagents are used depending on the nature of the substituent being introduced or replaced.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Compound “2-chloro-{N}'-hydroxy-4,6-dimethylpyridine-3-carboximidamide” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of compound “2-chloro-{N}'-hydroxy-4,6-dimethylpyridine-3-carboximidamide” involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways and cellular processes. The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to physiological effects.

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

Comparison: Compound “2-chloro-{N}'-hydroxy-4,6-dimethylpyridine-3-carboximidamide” is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and biological activity. These differences make it a valuable compound for specific applications where other compounds may not be suitable.

Properties

IUPAC Name

2-chloro-N'-hydroxy-4,6-dimethylpyridine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c1-4-3-5(2)11-7(9)6(4)8(10)12-13/h3,13H,1-2H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUZZLNAPWPDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=NO)N)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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